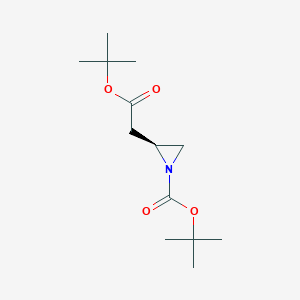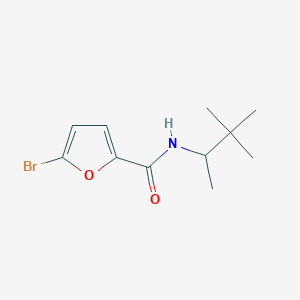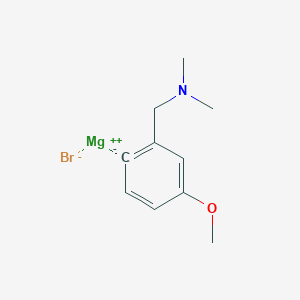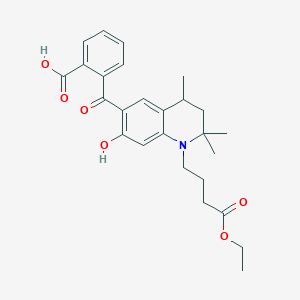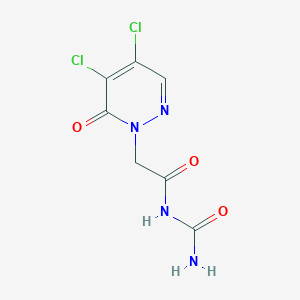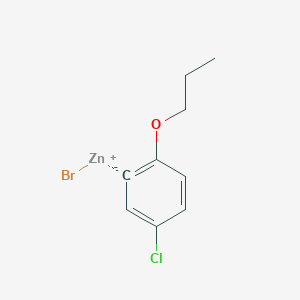
n-(4-((2-Oxobutyl)thio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-((2-Oxobutyl)thio)phenyl)acetamide: is an organic compound with the molecular formula C12H15NO2S It is characterized by the presence of a phenylacetamide group attached to a thioether linkage, which is further connected to a 2-oxobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-((2-Oxobutyl)thio)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 2-oxobutyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiol reagent to introduce the thioether linkage. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: n-(4-((2-Oxobutyl)thio)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 2-oxobutyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed:
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
n-(4-((2-Oxobutyl)thio)phenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of n-(4-((2-Oxobutyl)thio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thioether linkage and the phenylacetamide group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- n-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide
- n-(4-(4-Acetamido-2-methoxyphenoxy)phenyl)acetamide
Comparison: n-(4-((2-Oxobutyl)thio)phenyl)acetamide is unique due to the presence of the 2-oxobutyl group and the thioether linkage, which confer distinct chemical and biological properties. In comparison, similar compounds may have different substituents on the phenyl ring or variations in the acetamide group, leading to differences in their reactivity and applications.
Propriétés
Formule moléculaire |
C12H15NO2S |
|---|---|
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
N-[4-(2-oxobutylsulfanyl)phenyl]acetamide |
InChI |
InChI=1S/C12H15NO2S/c1-3-11(15)8-16-12-6-4-10(5-7-12)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) |
Clé InChI |
YOLIUXFHBMXWQN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CSC1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





